

Application Note: Thermal Stability of Dibutyl Adipate using Thermogravimetric Analysis (TGA)

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Compound of Interest		
Compound Name:	Dibutyl adipate	
Cat. No.:	B094505	Get Quote

Abstract

This application note provides a comprehensive overview of the use of Thermogravimetric Analysis (TGA) for assessing the thermal stability of **Dibutyl Adipate** (DBA), a common plasticizer and solvent used in various industries, including pharmaceuticals and drug development. Detailed experimental protocols, data interpretation, and a discussion of the thermal decomposition profile are presented to guide researchers and scientists in their material characterization studies.

Introduction

Dibutyl adipate (DBA) is a diester of butyl alcohol and adipic acid, widely employed as a plasticizer, skin-conditioning agent, and solvent.[1] Its thermal stability is a critical parameter that influences its processing, storage, and application performance. Thermogravimetric Analysis (TGA) is a powerful analytical technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[2][3] This analysis provides valuable data on the onset of decomposition, the rate of degradation, and the composition of the material. Understanding the thermal behavior of DBA is essential for ensuring product quality, safety, and efficacy in its various applications.

Experimental Protocols

Methodological & Application





A detailed methodology for conducting TGA on **dibutyl adipate** is crucial for obtaining accurate and reproducible results. The following protocol is based on standard methods for the thermal analysis of plasticizers.[2]

- 1. Instrument and Sample Preparation:
- Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance is required.
- Sample Pans: Utilize inert sample pans, such as aluminum or platinum, to hold the liquid DBA sample.
- Sample Preparation: Accurately weigh a 5-10 mg sample of **dibutyl adipate** into a tared TGA sample pan.[4]
- 2. TGA Instrument Setup and Measurement:
- Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
- Heating Program: Equilibrate the sample at a low initial temperature (e.g., 30 °C).
 Subsequently, heat the sample from the initial temperature to a final temperature of approximately 400 °C at a constant heating rate of 10 °C/min.[2][4]
- Data Collection: Continuously monitor and record the sample mass as a function of temperature throughout the experiment.

3. Data Analysis:

The resulting TGA curve (percentage weight loss versus temperature) and its first derivative (DTG curve) are analyzed to determine key thermal stability parameters:

Onset Temperature (Tonset): The temperature at which significant mass loss begins. This
can be determined using various methods, such as the extrapolated onset from the tangent
of the steepest mass loss or the temperature at which a specific percentage of mass loss
occurs (e.g., 5%).[5]



- Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.
- Mass Loss Percentage: The percentage of the initial sample mass lost during specific temperature ranges.
- Residual Mass: The percentage of the initial sample mass remaining at the end of the analysis.

Data Presentation

The quantitative data obtained from the TGA of **dibutyl adipate** is summarized in the table below. This data provides a clear and concise overview of its thermal stability profile.

Parameter	Value	Description
Onset Temperature (Tonset)	~ 200 - 220 °C	Temperature at which significant thermal decomposition begins.
Peak Decomposition Temperature (Tpeak)	~ 250 - 270 °C	Temperature of the maximum rate of mass loss.
Mass Loss at 250 °C	~ 50%	Percentage of mass lost at the approximate midpoint of decomposition.
Mass Loss at 300 °C	> 95%	Indicates near-complete volatilization/decomposition.
Final Residue at 400 °C	< 1%	The amount of non-volatile material remaining after decomposition.

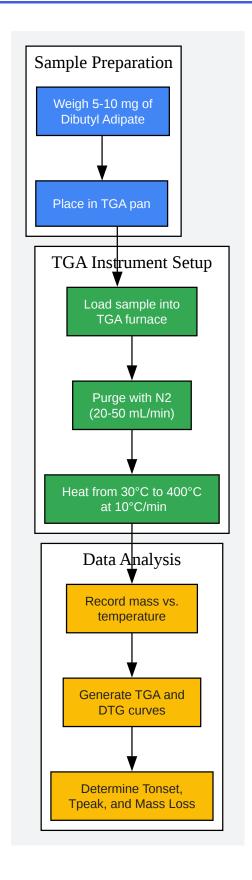
Note: The values presented are illustrative and based on the typical thermal behavior of adipate esters. Actual experimental values may vary depending on the specific analytical conditions and sample purity.



Visualization of Experimental Workflow and Decomposition Pathway

To further elucidate the experimental process and the underlying chemical changes, the following diagrams are provided.

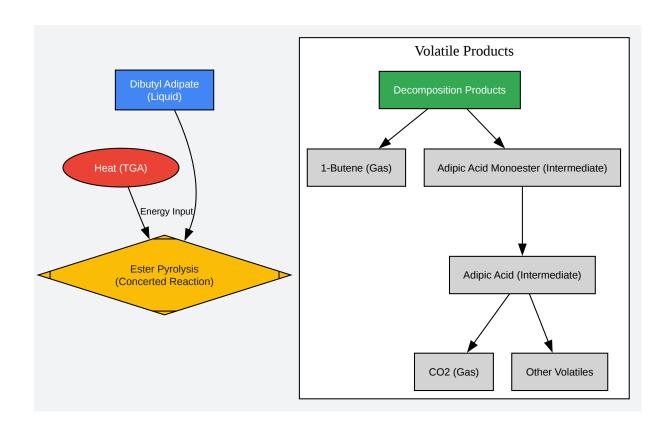




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Caption: Experimental workflow for the thermogravimetric analysis of **dibutyl adipate**.





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